molecular formula C6Cl4N4 B118846 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine CAS No. 32980-71-5

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Cat. No.: B118846
CAS No.: 32980-71-5
M. Wt: 269.9 g/mol
InChI Key: QNKFHUMDHRWWES-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of drug development due to its structural similarity to purines. This compound is particularly notable for its potential as a scaffold for the synthesis of purine mimetics, which are compounds that mimic the structure and function of purines in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine typically involves the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. This can be achieved using reagents such as phosphorus oxychloride, phosphorus trichloride, and chlorine gas . The reaction conditions often require low temperatures and relatively dilute solutions to control the critical first step of nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, azidation, and tautomerism. The compound can be sequentially substituted with nucleophiles to form tetrasubstituted derivatives with different substitution patterns (abab, abac, abcd) .

Common Reagents and Conditions

Common reagents used in these reactions include amine nucleophiles, azides, and various solvents. The reaction conditions often involve low temperatures and careful addition of reagents to control the substitution process .

Major Products Formed

The major products formed from these reactions are tetrasubstituted pyrimido[5,4-d]pyrimidines, which can be structurally characterized by techniques such as NMR and X-ray crystallography .

Comparison with Similar Compounds

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine can be compared with other pyrimido[5,4-d]pyrimidine derivatives, such as:

Properties

IUPAC Name

2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N4/c7-3-1-2(12-6(10)13-3)4(8)14-5(9)11-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFHUMDHRWWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=NC(=N1)Cl)Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186618
Record name Tetrachloropyrimido(5,4-d)pyrimidine
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Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32980-71-5
Record name 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
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Record name Tetrachloropyrimido(5,4-d)pyrimidine
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Record name Tetrachloropyrimido(5,4-d)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine a useful starting material for synthesizing biologically active compounds?

A: This compound possesses four chlorine atoms that are susceptible to nucleophilic substitution reactions. [, , ] This allows for the controlled, stepwise introduction of various substituents at the 2, 4, 6, and 8 positions, enabling the creation of diverse pyrimido[5,4-d]pyrimidine derivatives. [, , ] This structural flexibility is particularly valuable for developing purine mimetics and exploring structure-activity relationships in drug discovery. [, ]

Q2: How can the sequential nucleophilic substitution of this compound be controlled to achieve specific substitution patterns?

A: Research indicates that reaction conditions play a crucial role in controlling the substitution pattern. [, , ] Factors like temperature, concentration, and the order of nucleophile addition influence the regioselectivity of the reaction. For instance, using low temperatures, dilute solutions, and carefully controlling the addition of amine nucleophiles can lead to specific substitution patterns like abab, abac, or abcd. []

Q3: What insights have crystal structure analyses provided regarding the structure and interactions of pyrimido[5,4-d]pyrimidine derivatives?

A: Crystallographic studies of these compounds, including this compound itself, reveal the presence of extensive intermolecular nitrogen-chlorine donor-acceptor interactions. [] These interactions contribute to the formation of layered structures or herringbone arrangements in the solid state, influencing the compound's physical properties. [] Additionally, single-crystal X-ray diffraction analysis helped confirm the structures of specific derivatives, such as 4-amino-6-chloro-8-[(2,3-O-isopropylidene-β-D-ribofuranosyl)amino]pyrimido[5,4-d]pyrimidine. []

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